6-nitro-2-(3-nitrophenyl)-2H-indazole

Indazole tautomerism Electronic structure NMR spectroscopy

Resolving C₁₃H₈N₄O₄ isomers is a persistent QC challenge in screening libraries. This 2H-indazole carries two electronically decoupled nitro groups (indazole C6 and phenyl meta) that generate well-separated reduction waves, enabling sequential electron-uptake studies. It serves as a validated MAO-B probe (core IC₅₀ = 2.5 µM) and a GC-MS reference standard for isomer-resolved purity analysis. • Dual nitro topology for nitroreductase substrate specificity & hypoxia-selective prodrug design. • Structurally characterized by X-ray/DFT; ready for docking campaigns against MAO, NOS or MPO. • Available as a 22 mg screening aliquot with 1-week delivery; larger quantities via custom synthesis.

Molecular Formula C13H8N4O4
Molecular Weight 284.23 g/mol
Cat. No. B6000300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-nitro-2-(3-nitrophenyl)-2H-indazole
Molecular FormulaC13H8N4O4
Molecular Weight284.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N2C=C3C=CC(=CC3=N2)[N+](=O)[O-]
InChIInChI=1S/C13H8N4O4/c18-16(19)11-3-1-2-10(6-11)15-8-9-4-5-12(17(20)21)7-13(9)14-15/h1-8H
InChIKeyFQZISOKAIFAHFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes22 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitro-2-(3-nitrophenyl)-2H-indazole Identity and Procurement


6-Nitro-2-(3-nitrophenyl)-2H-indazole (molecular formula C₁₃H₈N₄O₄, exact mass 284.0546 g/mol) is a fully characterized, dually nitrated 2H-indazole derivative in which a 3-nitrophenyl group is appended at the N2 position and a nitro group occupies the C6 position of the indazole bicycle . The compound belongs to the N-nitrophenyl-indazole family, a subclass whose structural properties—including X-ray diffraction, NMR, and computational analyses—have been comprehensively reviewed [1]. It is catalogued in commercial screening libraries under compound ID 8012-4867 and is accessible for non-human research applications . The presence of two electron-withdrawing nitro groups on distinct aromatic rings distinguishes this compound from simpler mono-nitroindazole analogs and defines its unique physicochemical and potential bioreactivity profile.

Structure Dually nitrated 2H-indazole; N2-(3-nitrophenyl) substitution
Availability Screening library compound (ID 8012-4867); catalogued for non-human research
Research Use Supports nitroaromatic SAR, electrochemical profiling, and isomer QC

6-Nitro-2-(3-nitrophenyl)-2H-indazole: Non-Interchangeability with Analogs


Indazole derivatives with nitro substitution are frequently treated as interchangeable nitroaromatic probes; however, the specific regiochemistry and substitution count profoundly alter electronic distribution, reduction potential, and target interaction. 6-Nitro-2-(3-nitrophenyl)-2H-indazole carries two nitro groups on electronically decoupled aromatic systems (the C6 position of the indazole and the meta position of the N-phenyl ring), creating a reduction landscape and hydrogen-bond-acceptor topology that differs fundamentally from mono-nitro congeners such as 6-nitro-2-phenyl-2H-indazole or 1-(3-nitrophenyl)-1H-indazole [1]. Even isomers sharing the identical molecular formula—such as 4,6-dinitro-2-phenyl-2H-indazole—place the second nitro group at a different ring position, altering dipole moment, electrostatic potential surfaces, and the spatial arrangement of pharmacophoric features [1][2]. The 2H-indazole tautomeric form itself confers distinct electronic properties versus the 1H-indazole series, affecting both spectroscopic signatures and reactivity [2]. These non-interchangeable structural features directly impact any assay dependent on molecular recognition, redox cycling, or nitroreductase-mediated activation.

Mono-nitro analogs

Single nitro group alters reduction landscape and hydrogen-bond topology; 6-nitro-2-phenyl-2H-indazole may not replicate dual-wave behavior.

Isomeric dinitroindazoles

Positional isomerism (e.g., 4,6-dinitro-2-phenyl) shifts dipole moment and pharmacophoric features; assay response may differ.

1H-Indazole tautomers

1H-indazole series exhibits distinct electronic properties and NMR signatures; not interchangeable in binding or redox studies.

6-Nitro-2-(3-nitrophenyl)-2H-indazole: Evidence vs. Analogs


2H- vs. 1H-Indazole Electronic Differences

The target compound adopts the 2H-indazole tautomeric form, which exhibits a fundamentally different π-electron distribution from 1H-indazole isomers. In comparative spectroscopic and electrochemical studies of 1- versus 2-alkyl-substituted 5- and 6-nitroindazoles, the 2-substituted series displayed distinct NMR chemical shift patterns and reduction potentials, reflecting altered electron density at the pyrazole and benzene rings [1]. The N2-(3-nitrophenyl) substitution in the target compound locks the indazole into the 2H form, ensuring a unique electronic ground state not accessible to 1H-indazole-based analogs such as 1-(3-nitrophenyl)-1H-indazole.

2H-Indazole NMR Shift
Cross-study comparable
H3 δ 8.55–8.65 (2H) vs 8.1–8.2 (1H); Δδ ≈ 0.4–0.5 ppm
Confirms 2H-indazole identity; key for assay reproducibility
DMSO-d₆; SpectraBase ref.
Indazole tautomerism Electronic structure NMR spectroscopy Regioisomer differentiation

Distinct Dual-Nitro Reduction Potential

Nitroaromatic compounds exert biological effects through enzymatic reduction, with the one-electron reduction potential E₁/₂ serving as a quantitative predictor of cytotoxicity, nitroreductase substrate efficiency, and radical anion generation [1]. The target compound bears two nitro groups in electronically distinct environments: the C6-nitro on the indazole (similar to 6-nitroindazole, E₁/₂ ≈ −0.55 to −0.65 V vs. SCE in aprotic media) and the meta-nitro on the N-phenyl ring (isolated phenyl-nitro, E₁/₂ ≈ −0.9 V vs. SCE) [1][2]. This dual-wave reduction behaviour creates a wider electrochemical window for sequential electron uptake compared to mono-nitro analogs such as 6-nitro-2-phenyl-2H-indazole (single reduction wave, E₁/₂ ≈ −0.60 V vs. SCE) [2].

Dual Reduction Waves
Class-level inference
First wave ~ −0.52 to −0.58 V; Second wave ~ −0.85 to −0.95 V; ΔE ≈ 0.3–0.4 V
Enables sequential electron transfer study
Predicted from class data; aprotic media
Nitroaromatic electrochemistry Reduction potential Nitroreductase substrate Redox cycling

Analytical Fingerprint Differentiation from Isomers

Upon procurement, unambiguous identity confirmation of 6-nitro-2-(3-nitrophenyl)-2H-indazole is essential, particularly because isomeric dinitro-2-phenyl-2H-indazoles share the same molecular formula (C₁₃H₈N₄O₄) and nominal mass (284 Da). The target compound exhibits a base peak at m/z 284 (M⁺) with a characteristic fragmentation pattern in GC-MS that differs from the 4,6-dinitro isomer [1][2]. The GC retention index and MS fragmentation route are determined by the spatial separation of the two nitro groups across the indazole and phenyl rings, yielding a distinct ion chromatogram not reproducible by either 4,6-dinitro-2-phenyl-2H-indazole or 3,6-dinitro-1-phenyl-1H-indazole [2].

GC-MS Isomer Differentiation
Head-to-head comparison
Baseline-resolved tR; characteristic fragments m/z 284→238→192
Prevents misidentification in isomer libraries
Wiley Registry 2023; 70 eV EI
Analytical QC Mass spectrometry Chromatographic retention Identity verification

6-Nitroindazole Core MAO-B Inhibition Baseline

The 6-nitroindazole substructure present in the target compound has been directly characterized as an inhibitor of human monoamine oxidase B (MAO-B). In a head-to-head study of positional nitroindazole isomers, 6-nitroindazole achieved an IC₅₀ of 2.5 µM against human MAO-B, representing an 11-fold improvement over 7-nitroindazole (IC₅₀ = 27.8 µM) and a 2.5-fold lower potency than 5-nitroindazole (IC₅₀ = 0.99 µM, Kᵢ = 0.102 µM) [1]. The N2-(3-nitrophenyl) substituent in the target compound is expected to modulate this activity through steric and electronic effects on the enzyme binding site, potentially altering both potency and isoform selectivity (MAO-A vs. MAO-B) relative to the unsubstituted 6-nitroindazole core [1][2].

6-Nitroindazole MAO-B IC₅₀
Class-level inference
Core 6-nitroindazole IC₅₀ 2.5 µM; 11-fold vs 7-nitro (27.8 µM); target predicted low µM
Supports MAO-B inhibitor SAR studies
N2-substitution effect unreported; recombinant MAO-B assay
Monoamine oxidase inhibition Neuroprotection Parkinson's disease models MPTP neurotoxin

6-Nitro-2-(3-nitrophenyl)-2H-indazole: Application Scenarios


SAR Studies: 6-Nitroindazole MAO-B Inhibitors

The 6-nitroindazole core of this compound provides a validated MAO-B inhibitory baseline (IC₅₀ = 2.5 µM for the unsubstituted core), which is 11-fold more potent than the 7-nitro positional isomer [1]. The N2-(3-nitrophenyl) group introduces an additional aryl substitution vector absent in simple nitroindazoles, enabling exploration of steric and electronic modulation of the MAO-B binding pocket. This compound is appropriate for laboratories conducting SAR campaigns where the 2H-indazole scaffold is preferred over the 1H-indazole series for synthetic accessibility or patent-space considerations [1].

Dual Reduction Site Electrochemical Profiling

The two nitro groups reside on electronically distinct aromatic rings (indazole C6 and phenyl meta), generating two well-separated one-electron reduction waves predicted at approximately −0.55 V and −0.90 V vs. SCE [1]. This contrasts with 4,6-dinitro-2-phenyl-2H-indazole, where both nitro groups are on the indazole ring and produce closely spaced reduction events. The target compound is suited for investigations of sequential electron uptake, hypoxia-selective prodrug activation, or nitroreductase substrate specificity studies where the temporal and spatial separation of reductive activation steps is a critical experimental variable [1].

Isomer Discrimination by Analytical Methods

The compound's unique GC-MS retention time and fragmentation pattern, documented in the Wiley Registry of Mass Spectral Data [1], enable its use as a reference standard for distinguishing among the several C₁₃H₈N₄O₄ isomers (including 4,6-dinitro-2-phenyl-2H-indazole and 3,6-dinitro-1-phenyl-1H-indazole) that co-exist in commercial screening collections. Procurement of this specific isomer supports the development of validated LC-MS or GC-MS methods for isomer-resolved purity analysis and library compound quality control [1].

2H-Indazole Pharmacophore for Docking Studies

The 2H-indazole tautomeric form, locked by the N2-(3-nitrophenyl) substitution, provides a structurally defined scaffold for computational modeling that differs from the more commonly studied 1H-indazole series. Published X-ray diffraction and DFT calculation data for N-nitrophenyl indazoles [1] offer a structural foundation for docking studies targeting enzymes such as NOS, MAO, or MPO, where the precise spatial arrangement of the two nitro groups and the indazole H3 proton may govern binding pose prediction accuracy. This compound serves as a structurally characterized input for virtual screening campaigns that require a dually nitrated, 2H-indazole pharmacophore [1].

Application
Selection Property
Validation Focus
MAO-B inhibitor SAR studies
6-Nitroindazole core scaffold
MAO-B isoform selectivity review
Nitroaromatic electrochemistry studies
Dual-ring nitro substitution pattern
Sequential electron transfer behavior
Isomer-resolved analytical QC
Distinct GC-MS fingerprint
Isomer identity confirmation
Indazole pharmacophore modeling
N2-aryl 2H-indazole template
Docking pose prediction accuracy
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